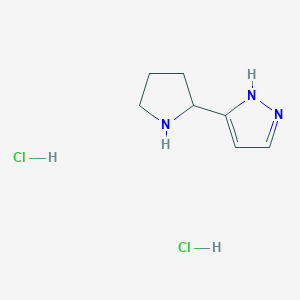![molecular formula C18H18ClN3O3S B2412427 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide CAS No. 1252826-12-2](/img/no-structure.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN3O3S and its molecular weight is 391.87. The purity is usually 95%.
BenchChem offers high-quality 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Electronics and Conductive Polymers
2-Butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine exhibits excellent electron mobility and can be incorporated into organic semiconductors. Researchers have explored its use in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and solar cells. Its unique structure contributes to charge transport, making it a promising material for flexible and efficient electronic devices .
Environmental Applications
Adsorption and Removal of Pollutants: Due to its π-conjugated system, 2-Butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine can adsorb pollutants from water and air. Researchers investigate its potential as an adsorbent for heavy metals, dyes, and organic contaminants.
Photocatalysis: The compound’s photoactive properties make it useful in photocatalytic processes. It can participate in photochemical reactions, such as water splitting or pollutant degradation under UV or visible light. Researchers explore its application in environmental remediation.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-chlorobenzoyl chloride with 2-amino-N-(2-chlorophenyl)acetamide to form an intermediate. This intermediate is then reacted with 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine in the presence of a base to form the final product.", "Starting Materials": [ "2-chlorobenzoyl chloride", "2-amino-N-(2-chlorophenyl)acetamide", "3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: 2-chlorobenzoyl chloride is added dropwise to a solution of 2-amino-N-(2-chlorophenyl)acetamide in anhydrous dichloromethane at 0°C to 5°C. The reaction mixture is stirred for 2 hours at room temperature to form an intermediate.", "Step 2: To the intermediate obtained in step 1, 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine and a base (e.g. triethylamine) are added in anhydrous dichloromethane. The reaction mixture is stirred at room temperature for 24 hours.", "Step 3: The reaction mixture is filtered and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to obtain the final product." ] } | |
Numéro CAS |
1252826-12-2 |
Nom du produit |
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide |
Formule moléculaire |
C18H18ClN3O3S |
Poids moléculaire |
391.87 |
Nom IUPAC |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H18ClN3O3S/c1-2-3-9-21-17(24)16-14(8-10-26-16)22(18(21)25)11-15(23)20-13-7-5-4-6-12(13)19/h4-8,10H,2-3,9,11H2,1H3,(H,20,23) |
Clé InChI |
ZBARFKHXLYSFMP-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide](/img/structure/B2412347.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2412348.png)





![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2412357.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412360.png)


